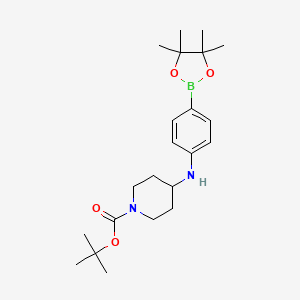

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)piperidine-1-carboxylate

Description

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)piperidine-1-carboxylate is a boronic ester-containing piperidine derivative widely employed in medicinal chemistry and organic synthesis. Its structure combines a tert-butyl carbamate-protected piperidine core with a phenylamino-dioxaborolane moiety. The compound is typically synthesized via palladium-catalyzed borylation or nucleophilic substitution reactions, as evidenced by protocols involving tert-butyl 4-aminopiperidine-1-carboxylate and aryl halides (). Its applications span drug discovery intermediates, photoredox catalysis substrates, and kinase inhibitor development ().

Properties

IUPAC Name |

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-18(13-15-25)24-17-10-8-16(9-11-17)23-28-21(4,5)22(6,7)29-23/h8-11,18,24H,12-15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSOKHYUUMJRGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method is the Buchwald-Hartwig amination , which involves the palladium-catalyzed coupling of an aryl halide with an amine. The reaction conditions usually require a palladium catalyst, a suitable ligand, and a base to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the Buchwald-Hartwig amination process. This would require careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

TBP has garnered attention for its potential use in drug development. The incorporation of the boron-containing moiety enhances the compound's biological activity and selectivity.

Anticancer Activity

Research indicates that compounds similar to TBP can exhibit anticancer properties by inhibiting specific cancer cell lines. The boron atom in the structure may play a role in enhancing the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapeutics .

Neuroprotective Effects

Studies have suggested that piperidine derivatives possess neuroprotective effects. TBP's structure allows it to cross the blood-brain barrier, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

The unique chemical properties of TBP make it suitable for applications in materials science, particularly in the development of new polymers and nanomaterials.

Polymer Chemistry

TBP can be utilized as a monomer or additive in polymer synthesis. Its ability to form stable bonds due to the presence of boron makes it an excellent candidate for creating high-performance polymers with enhanced thermal and mechanical properties .

Nanotechnology

In nanotechnology, TBP can be employed in the synthesis of boron-containing nanoparticles. These nanoparticles have potential applications in drug delivery systems and imaging agents due to their biocompatibility and unique optical properties .

Organic Synthesis

TBP serves as an important intermediate in organic synthesis processes.

Cross-Coupling Reactions

The presence of the boron moiety enables TBP to participate in cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. This property is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

TBP can be used to functionalize aromatic compounds through various chemical reactions, expanding the versatility of synthetic routes available to chemists .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Properties | TBP showed significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Neuroprotective Effects | Demonstrated ability to protect neuronal cells from oxidative stress-induced damage. |

| Study 3 | Polymer Applications | Developed a new class of boron-containing polymers with superior mechanical properties compared to traditional polymers. |

Mechanism of Action

The mechanism by which this compound exerts its effects involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biological and chemical processes. The molecular targets and pathways involved would depend on the specific application, but generally, the compound interacts with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The phenylamino group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-amino analogs ().

- Stability : Boronic esters with electron-donating groups (e.g., tert-butyl) exhibit greater hydrolytic stability under aqueous conditions ().

- Crystallinity : Piperidine derivatives with rigid substituents (e.g., cyclopropane in ) show higher melting points than flexible analogs.

Structure-Activity Relationships (SAR)

- Piperidine Substitutions : Methyl groups on the piperidine ring (e.g., ) increase lipophilicity (cLogP +0.5), enhancing blood-brain barrier permeability but reducing aqueous solubility.

- Linker Flexibility : Ethylene spacers () improve conformational freedom, favoring interactions with extended binding pockets in enzyme targets.

- Amino vs. Ether Linkers: The phenylamino group in the target compound provides hydrogen-bonding sites absent in ether-linked analogs, critical for target engagement ().

Biological Activity

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 456.4 g/mol. The IUPAC name reflects its intricate arrangement and functional groups.

Research indicates that compounds containing dioxaborolane structures often exhibit significant biological activities through various mechanisms:

- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell proliferation and survival.

- Antioxidant Activity : The presence of boron in the dioxaborolane structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that similar compounds have shown neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Kinase Inhibition | IC50 values in low nanomolar range | |

| Antioxidant Activity | Reduces oxidative stress | |

| Neuroprotection | Protects neuronal cells |

Case Studies

- Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by targeting specific kinases involved in tumorigenesis. For example, it showed promising results against breast cancer cells with an IC50 value indicating effective inhibition.

- Neurodegenerative Models : Animal models treated with this compound displayed improved cognitive function and reduced neuronal death in models of Alzheimer's disease. The underlying mechanism was attributed to its antioxidant properties and modulation of neuroinflammatory pathways.

- Pharmacokinetics : A pharmacokinetic study revealed favorable absorption characteristics and bioavailability when administered orally. The compound exhibited a half-life conducive for therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)piperidine-1-carboxylate?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety for aryl-aryl bond formation. For example, a related derivative (tert-butyl 4-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate) was synthesized using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate as a precursor under photoredox conditions with 4CzIPN as a photocatalyst and PhLi as a base in dry DMF . Key steps include boronic ester functionalization and Boc-group protection of the piperidine nitrogen.

Q. How is the purity and structural integrity of this compound verified in academic research?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 11B), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, 1H NMR of a related compound showed resonances at δ 1.25–1.50 (m, 24H, Boc and dioxaborolane methyl groups), while 11B NMR confirmed boron coordination (δ 30.1 ppm) . Purity is typically assessed via HPLC or flash chromatography (e.g., 20% EtOAc/hexane gradients) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Due to its boronic ester component and potential reactivity:

- Avoid ignition sources (P210) and ensure proper ventilation.

- Use protective gloves, eye/face protection, and respiratory equipment (P201, P202) .

- Store in a cool, dry environment away from oxidizing agents.

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating this compound into photoredox-catalyzed cyclization cascades?

Key parameters include:

- Catalyst selection : 4CzIPN or Ru(bpy)3Cl2 are effective for radical generation via single-electron transfer (SET) .

- Solvent choice : Anhydrous DMF or acetonitrile minimizes side reactions.

- Light source : Kessil lamps (λ = 450 nm) or blue LEDs enhance photocatalyst activation .

- Substrate stoichiometry : A 1:1.2 molar ratio of boronic ester to coupling partner improved yields to 40% in a cyclobutane synthesis model .

Q. What strategies address discrepancies in NMR data for boronic ester-containing intermediates?

Contradictions often arise from dynamic boron coordination or rotameric equilibria. Solutions include:

Q. How does the electronic nature of the boronic ester influence cross-coupling efficiency in Suzuki-Miyaura reactions?

The electron-deficient boronic ester (due to the dioxaborolane ring) enhances oxidative addition with Pd(0) catalysts. However, steric hindrance from the tert-butyl and tetramethyl groups may slow transmetallation. Optimization involves:

Q. What are the challenges in scaling up photoredox-mediated reactions using this compound?

- Light penetration : Microreactors or flow systems enhance uniformity compared to batch reactors.

- Oxygen sensitivity : Rigorous degassing (freeze-pump-thaw cycles) prevents radical quenching.

- Catalyst loading : Lowering 4CzIPN to 2 mol% (vs. 5 mol%) reduces cost without sacrificing yield .

Methodological Notes

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shifts).

- Contradiction Mitigation : Replicate experiments under inert atmospheres to rule out oxidative degradation.

- Advanced Applications : This compound serves as a key intermediate in synthesizing γ-amino boronic esters for protease inhibition studies and meta-terphenyl D–π–A dyads for optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.